An In-depth Technical Guide to (2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6)
An In-depth Technical Guide to (2-Amino-6-bromo-3-fluorophenyl)methanol (CAS 1227958-14-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for (2-Amino-6-bromo-3-fluorophenyl)methanol is limited in publicly available literature. This guide synthesizes available data with established chemical principles and data from structurally analogous compounds to provide a comprehensive technical overview. All protocols and safety information should be adapted and validated in a laboratory setting.
Introduction: A Versatile Building Block in Medicinal Chemistry
(2-Amino-6-bromo-3-fluorophenyl)methanol is a substituted aromatic amino alcohol that presents a unique combination of reactive functional groups, making it a valuable building block in medicinal chemistry and drug discovery. The presence of an amino group, a bromine atom, a fluorine atom, and a primary alcohol on a phenyl ring offers multiple avenues for synthetic diversification. This trifecta of functionalities allows for its incorporation into a wide array of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other novel chemical entities with potential therapeutic applications.
The strategic placement of the substituents influences the molecule's reactivity and physicochemical properties. The electron-donating amino group and the electron-withdrawing halogen atoms create a distinct electronic environment on the aromatic ring, which can be exploited for selective chemical transformations. This guide provides a detailed exploration of the known properties, a plausible synthetic approach, analytical characterization, and safe handling procedures for this compound.
Physicochemical Properties
While extensive experimental data for (2-Amino-6-bromo-3-fluorophenyl)methanol is not widely published, we can infer its general properties and provide some computed data from available supplier information.
| Property | Value | Source |
| CAS Number | 1227958-14-6 | [1][2] |
| Molecular Formula | C₇H₇BrFNO | [2] |
| Molecular Weight | 220.04 g/mol | [2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from similar compounds |
| SMILES | Nc1c(F)cc(Br)c(C([H])([H])O)c1 | [2] |
Proposed Synthesis Pathway
A plausible synthetic route to (2-Amino-6-bromo-3-fluorophenyl)methanol can be conceptualized through a multi-step process starting from a commercially available precursor. A common strategy for the synthesis of aminobenzyl alcohols involves the reduction of the corresponding nitrobenzyl alcohol.[3][4]
A potential synthetic workflow is outlined below:
Caption: Proposed multi-step synthesis of (2-Amino-6-bromo-3-fluorophenyl)methanol.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for similar transformations and should be optimized for this specific substrate.
Step 1: Nitration of 2-Bromo-1-fluoro-3-methylbenzene
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To a stirred solution of 2-bromo-1-fluoro-3-methylbenzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).
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After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-fluoro-4-methyl-3-nitrobenzene.
Step 2: Oxidation to 2-Bromo-3-fluoro-6-nitrobenzaldehyde
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The synthesis of amino carbonyl derivatives from their corresponding amino alcohols can be challenging due to the potential for side reactions with the amino group.[5]
-
A plausible route involves the oxidation of the methyl group of 1-bromo-2-fluoro-4-methyl-3-nitrobenzene to an aldehyde. This can be a challenging transformation and may require specific oxidizing agents that are compatible with the other functional groups.
Step 3: Reduction of the Aldehyde to the Alcohol
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Dissolve the 2-bromo-3-fluoro-6-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent like sodium borohydride portion-wise.
-
Stir the reaction until the aldehyde is completely consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic phase and evaporate the solvent to obtain 2-bromo-3-fluoro-6-nitrobenzyl alcohol.
Step 4: Reduction of the Nitro Group
-
Dissolve the 2-bromo-3-fluoro-6-nitrobenzyl alcohol in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.
-
Alternatively, reduction can be achieved using reagents like tin(II) chloride in hydrochloric acid.
-
Upon completion of the reaction, filter off the catalyst (if used) and neutralize the solution.
-
Extract the product, dry the organic layer, and concentrate to yield the final product, (2-Amino-6-bromo-3-fluorophenyl)methanol.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of the protons. Expected signals would include those for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the methylene carbon.
-
¹⁹F NMR: Will be crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present:
-
O-H stretch of the alcohol (broad band around 3200-3600 cm⁻¹)
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N-H stretches of the primary amine (two sharp bands around 3300-3500 cm⁻¹)
-
C-H stretches of the aromatic ring and methylene group (around 2850-3100 cm⁻¹)
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C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹)
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C-O stretch of the primary alcohol (around 1050-1250 cm⁻¹)
-
C-Br and C-F stretches will appear in the fingerprint region.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with a UV detector. Aromatic compounds are readily detectable by HPLC with UV detection.[6]
Safe Handling and Storage
Working with (2-Amino-6-bromo-3-fluorophenyl)methanol requires adherence to strict safety protocols due to the potential hazards associated with its functional groups. Aromatic amines and halogenated compounds should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield should be worn.[7][8]
-
Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile gloves.[7]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. An apron may be necessary for larger quantities.[7]
Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[9]
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.[9]
-
In case of a spill, follow established laboratory procedures for cleaning up chemical spills, wearing appropriate PPE.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
The following diagram outlines the general safety workflow for handling hazardous chemicals:
Caption: General workflow for the safe handling of hazardous chemicals.
Conclusion
(2-Amino-6-bromo-3-fluorophenyl)methanol is a promising chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. While specific experimental data is not abundant, this guide provides a solid foundation for researchers by outlining its key characteristics, a plausible synthetic strategy, and essential analytical and safety protocols based on established chemical knowledge. As with any chemical, all procedures should be performed with the utmost care, and a thorough risk assessment should be conducted prior to any experimental work.
References
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). Available from: [Link]
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Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]
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ResearchGate. Analysis of organic halogen compounds | Request PDF. Available from: [Link]
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Organic Syntheses. Benzyl alcohol, o-amino - Organic Syntheses Procedure. Available from: [Link]
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ACS Publications. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. (2021-10-11). Available from: [Link]
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NCBI Bookshelf. Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]
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YouTube. Characteristics of Aromatic Compounds. (2021-02-08). Available from: [Link]
- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
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PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Available from: [Link]
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ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024-02-09). Available from: [Link]
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PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available from: [Link]
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MDPI. Metabolic Profiling of Aromatic Compounds. (2024-02-05). Available from: [Link]
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YouTube. Aromatic Compounds and Huckel's Rule. (2010-10-09). Available from: [Link]
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